![molecular formula C₁₀H₁₄N₂Na₂O₁₁P₂ B1139664 Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 386229-77-2](/img/structure/B1139664.png)
Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
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Overview
Description
The compound “Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate” is a pyrimidine 2’-deoxyribonucleoside monophosphate . It is also known by other names such as Thymidine 5’MP, NSC-46713, and thymidine 5’-monophosphate . It is a natural product found in Homo sapiens .
Molecular Structure Analysis
The molecular formula of the compound is C10H15N2O8P . The InChI representation of the compound isInChI=1S/C10H15N2O8P/c1-5-3-12 (10 (15)11-9 (5)14)8-2-6 (13)7 (20-8)4-19-21 (16,17)18/h3,6-8,13H,2,4H2,1H3, (H,11,14,15) (H2,16,17,18)
. The Canonical SMILES representation is CC1=CN (C (=O)NC1=O)C2CC (C (O2)COP (=O) (O)O)O
. Physical And Chemical Properties Analysis
The molecular weight of the compound is 322.21 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 322.05660244 g/mol .Scientific Research Applications
Preparation of Thymidine Diphosphate
Thymidine 3’,5’-Diphosphate Disodium Salt is used to prepare thymidine diphosphate by thymidylate kinase (TMPK), which is a nucleoside monophosphate kinase . This process is essential in the synthesis of DNA.
Constituent of Deoxyribonucleic Acid (DNA)
This compound serves as a constituent of deoxyribonucleic acid (DNA) . It plays a crucial role in the replication and repair of DNA, which is fundamental to all living organisms.
Biochemical Research
In biochemical research, Thymidine 3’,5’-Diphosphate Disodium Salt is often used as a substrate for various enzymatic reactions . It’s used to investigate the efficacy of an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation .
Study of Kinase Enzymes
This compound is used in the study of kinase enzymes, particularly thymidylate kinase (TMPK) . TMPK is an enzyme that plays a key role in the synthesis of DNA and RNA.
Mechanism of Action
Target of Action
The primary targets of Thymidine 3’,5’-Diphosphate Disodium Salt are DNA topoisomerase 1 in Escherichia coli (strain K12) and Thermonuclease in Staphylococcus aureus . These enzymes play crucial roles in DNA replication and repair, making them important targets for this compound.
Mode of Action
Thymidine 3’,5’-Diphosphate Disodium Salt interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in DNA replication and repair processes.
Biochemical Pathways
The compound is a nucleoside diphosphate derived from the phosphorylation of Thymidine . It is produced from Thymidine monophosphate by Thymidylate kinase (TMPK) , a nucleoside monophosphate kinase . This compound can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound is stored at -20°C , indicating that it may require specific storage conditions to maintain its stability and efficacy.
Result of Action
The inhibition of DNA topoisomerase 1 and Thermonuclease by Thymidine 3’,5’-Diphosphate Disodium Salt leads to disruptions in DNA replication and repair . This can result in the death of bacterial cells, giving the compound its antiviral and anticancer properties .
Action Environment
The action of Thymidine 3’,5’-Diphosphate Disodium Salt can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or salts, could potentially interact with the compound and alter its action.
properties
IUPAC Name |
disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWRJOJVLPPMM-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na2O11P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine 3',5'-Diphosphate Disodium Salt |
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